

Application Note: Handling and Storage Protocols for 5-Isopropylpyridine-2-sulfonamide

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Compound of Interest

Compound Name: 5-Isopropylpyridine-2-sulfonamide

CAS No.: 179400-18-1

Cat. No.: B068584

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Introduction & Chemical Context

5-Isopropylpyridine-2-sulfonamide (CAS: 179400-18-1) is a critical heterocyclic building block employed in the synthesis of bioactive small molecules, particularly in the development of kinase inhibitors, diuretics (analogous to Torsemide), and antimicrobial agents.^[1] Its structure combines a lipophilic isopropyl group with a polar sulfonamide moiety on a pyridine ring, making it a "privileged scaffold" in medicinal chemistry.^[1]

However, the pyridine nitrogen renders the molecule susceptible to N-oxidation, and the sulfonamide group can undergo hydrolysis under extreme pH conditions.^[1] Furthermore, as a crystalline solid, it exhibits hygroscopicity that can compromise stoichiometric accuracy during high-throughput screening (HTS) library preparation.^[1] This guide defines the rigorous protocols required to maintain the chemical integrity of this compound from receipt to experimental application.

Physicochemical Profile

Property	Data	Notes
CAS Number	179400-18-1	Primary identifier for inventory tracking.[1]
Molecular Formula	C ₈ H ₁₂ N ₂ O ₂ S	
Molecular Weight	200.26 g/mol	Use for molarity calculations. [1]
Appearance	White to off-white solid	Discoloration (yellowing) indicates oxidation.[1]
Solubility	DMSO (>50 mM), Methanol	Sparingly soluble in water; requires organic co-solvent.[1]
pKa (Calc)	~9.5 (Sulfonamide NH)	Weakly acidic; deprotonates in basic conditions.[1]
Hygroscopicity	Moderate	Absorb moisture from air; affects mass accuracy.[1]

Safety & Hazard Assessment (GHS Standards)

Signal Word:WARNING

Although often handled in small quantities, this compound possesses bioactive pharmacophores and must be treated as a potent chemical agent.[1]

- H302: Harmful if swallowed.[1][2]
- H315/H319: Causes skin and serious eye irritation.[1][2]
- H335: May cause respiratory irritation.[1]

Engineering Controls:

- Primary: All weighing and solubilization must be performed inside a certified chemical fume hood.

- Secondary: Use a static-dissipative balance enclosure to prevent powder scattering.[1]

Personal Protective Equipment (PPE):

- Nitrile gloves (double-gloving recommended during solubilization in DMSO).[1]
- Safety goggles with side shields.[1]
- Lab coat with cuffed sleeves.[1]

Protocol: Storage & Stability Management

To maximize shelf-life, a tiered storage strategy is required.[1] While the compound is stable at room temperature for shipping, long-term research storage requires strict environmental control.[1]

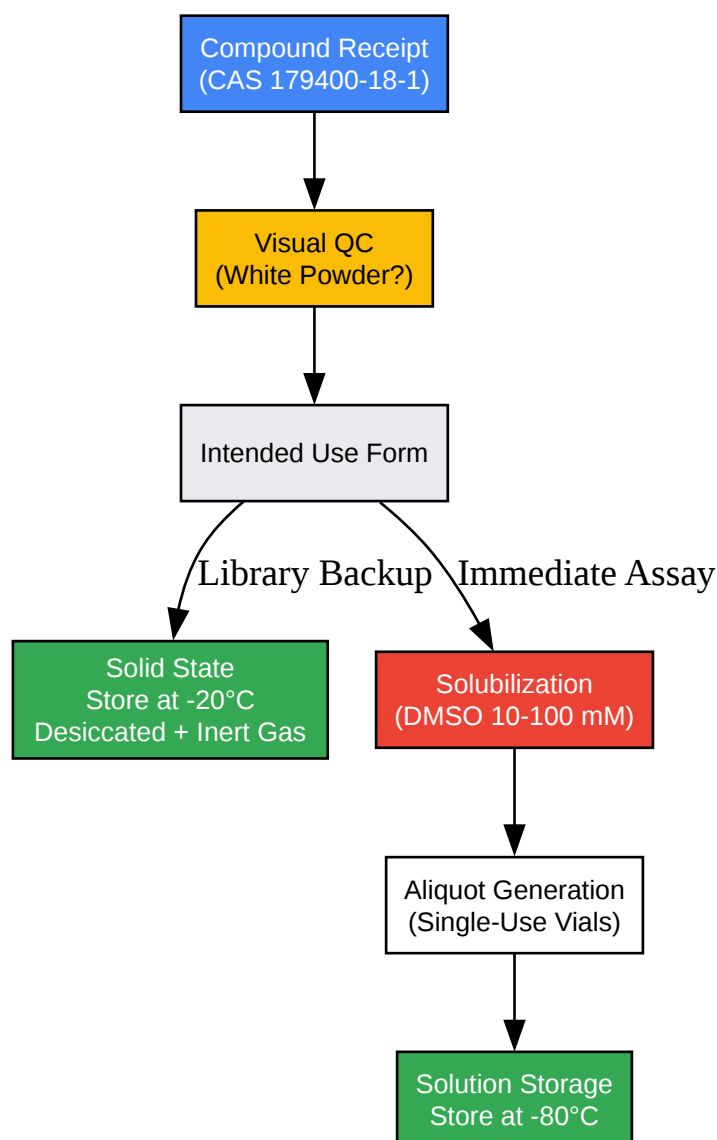
Solid State Storage[1]

- Temperature: Store at -20°C (Long-term) or $2-8^{\circ}\text{C}$ (Active use).
- Atmosphere: Hydrolysis and oxidation are the primary degradation pathways.[1] The vial headspace must be purged with Argon or Nitrogen after every use.[1]
- Container: Amber glass vials with Teflon-lined screw caps to prevent UV degradation and moisture ingress.[1] Parafilm wrapping is insufficient; use electrical tape or shrink bands for long-term sealing.[1]

Solution State Storage (DMSO Stocks)[1]

- Temperature: -80°C is mandatory.
- Freeze-Thaw: Limit to 3 cycles. Repeated cycling promotes precipitation and concentration gradients.[1]
- Format: Aliquot into single-use volumes (e.g., $20\ \mu\text{L}$ or $50\ \mu\text{L}$) immediately after preparation to avoid bulk stock degradation.

Visualization: Storage Decision Logic[1]



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Figure 1: Decision tree for determining optimal storage conditions based on compound state.

Protocol: Handling & Solubilization

Objective: Prepare a 10 mM stock solution in DMSO with <1% error in concentration.

Preparation[1][4][5][6]

- Equilibration: Remove the solid compound vial from the freezer and allow it to warm to room temperature (approx. 30 mins) inside a desiccator before opening.

- Scientific Rationale: Opening a cold vial introduces condensation, causing the hygroscopic powder to absorb water.[1] This alters the molecular weight basis and leads to inaccurate molarity.[1]
- Solvent Selection: Use anhydrous DMSO (Dimethyl sulfoxide), Grade ≥99.9%.[1]
 - Note: Avoid Ethanol or Methanol for long-term stock storage due to evaporation rates altering concentration over time.[1]

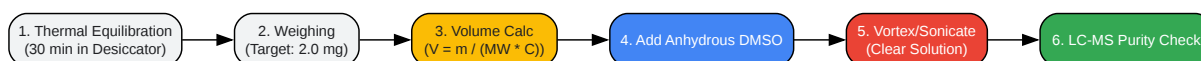
Solubilization Workflow[1]

- Weighing: Weigh approximately 2.0 mg of **5-Isopropylpyridine-2-sulfonamide** into a tared amber glass vial. Record the exact mass (e.g., 2.04 mg).
- Calculation: Calculate the required DMSO volume using the formula:
 - Example: For 2.04 mg at 10 mM (0.01 M):

[1]

- Dissolution: Add the calculated volume of DMSO. Vortex for 30 seconds.[1]
- Sonicate: If particles remain, sonicate in a water bath at room temperature for 1-2 minutes.
- QC Check: Visually confirm a clear, colorless solution. If yellowing occurs, check DMSO quality or compound purity.

Visualization: Solubilization Workflow



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Figure 2: Step-by-step workflow for preparing accurate stock solutions.

Emergency Procedures

Spills (Solid)

- Isolate the area.[1]
- Dampen a paper towel with water (to prevent dust generation) and wipe up the powder.[1]
- Clean the surface with 70% Ethanol.[1]
- Dispose of waste in a container marked "Hazardous Chemical Solid." [1]

Exposure[1]

- Eye Contact: Rinse cautiously with water for 15 minutes.[1][3] Remove contact lenses if present.[1][2][3][4] Seek medical attention.
- Skin Contact: Wash with soap and water.[1][3] If irritation persists (redness/swelling), consult a physician.

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